molecular formula C19H12ClF3N4O B2677894 1-(3-chlorophenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 891113-35-2

1-(3-chlorophenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2677894
CAS No.: 891113-35-2
M. Wt: 404.78
InChI Key: XCYOWUGVYDOSFC-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound offered for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds based on the 1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one scaffold are of significant interest in medicinal chemistry and drug discovery . Specifically, the pyrazolo[3,4-d]pyrimidine core is a recognized privileged structure in the design of kinase inhibitors . Researchers utilize these scaffolds as key intermediates or target molecules in developing potential therapeutic agents, particularly in oncology . The presence of specific substituents, such as the 3-chlorophenyl and 4-trifluoromethylbenzyl groups on this core structure, allows researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity against biological targets. This product is suited for scientists working in early-stage discovery, chemical biology, and high-throughput screening.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3N4O/c20-14-2-1-3-15(8-14)27-17-16(9-25-27)18(28)26(11-24-17)10-12-4-6-13(7-5-12)19(21,22)23/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYOWUGVYDOSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by the introduction of the 3-chlorophenyl and 4-(trifluoromethyl)phenylmethyl groups. The reaction conditions may involve the use of various reagents and catalysts to achieve the desired transformations. Industrial production methods may employ optimized reaction conditions and scalable processes to produce the compound in larger quantities.

Chemical Reactions Analysis

1-(3-chlorophenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-chlorophenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Antifungal Activity

  • 5-Amino-6-arylamino derivatives (e.g., compound 5 in ) exhibit potent activity against Botrytis cinerea and Sclerotinia sclerotiorum, with EC₅₀ values <10 mg/L. Methyl substituents (R = Me) enhance efficacy compared to benzyl groups.
  • Target compound: No direct antifungal data in evidence, but the trifluoromethylbenzyl group may improve membrane permeability, a critical factor for antifungal agents.

Antitumor Activity

  • Pyrazolo[3,4-d]pyrimidine nucleosides (e.g., compound 3 in ) show activity against leukemia cells, but substitution at position 4 (e.g., amino → chloro) reduces potency.
  • Patent derivatives (e.g., Example 33 in ) with chromen-4-one moieties demonstrate kinase inhibition (e.g., JAK2/STAT3 pathways) linked to antiproliferative effects.

Kinase Inhibition

  • Chromen-4-one-linked analogs (Examples 33, 41, 60 in ) exhibit IC₅₀ values <100 nM for tyrosine kinases. The ethyl linker and fluorinated aryl groups enhance target binding.

Physicochemical Properties

Property Target Compound 1-(4-Chlorophenyl) Analog Chromen-4-one Derivative
Molecular Weight ~434.8 g/mol ~277.7 g/mol ~499.5 g/mol
Melting Point Not reported 242–245°C (decomp.) 193–196°C
LogP Estimated 3.8 (trifluoromethyl enhances lipophilicity) 2.1 4.2
Solubility Low in water (DMSO-soluble) Moderate in polar aprotic solvents Poor aqueous solubility

Biological Activity

The compound 1-(3-chlorophenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H14ClF3N3OC_{20}H_{14}ClF_3N_3O. The structural features include a pyrazolo ring fused with a pyrimidine moiety and substituted phenyl groups that enhance its pharmacological properties.

  • Kinase Inhibition :
    • The compound has been identified as a potent inhibitor of Src kinase, which plays a crucial role in cancer cell proliferation and survival. In vitro studies demonstrate that it significantly reduces cell viability and tumorigenicity in various cancer cell lines .
    • It also shows activity against other kinases such as Abl and Fyn, indicating a broad spectrum of kinase inhibition .
  • Antiproliferative Effects :
    • Research indicates that this compound exhibits significant antiproliferative activity against multiple cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). IC50 values have been reported as low as 8.21 µM for A549 cells .
  • Induction of Apoptosis :
    • The compound induces apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, leading to enhanced cell death through mitochondrial pathways .

Biological Activity Data

Activity Type Target/Cell Line IC50 Value (µM) Reference
Src Kinase InhibitionVarious Cell LinesNot specified
AntiproliferativeA5498.21
AntiproliferativeHCT-11619.56
Apoptosis InductionA549Not specified

Case Studies

  • In Vivo Tumor Models :
    • In studies involving mice inoculated with 32D-T315I CML cells, the compound demonstrated a reduction in tumor volume by more than 50%, showcasing its potential as an effective therapeutic agent in hematological malignancies .
  • EGFR Inhibition :
    • A derivative of this compound was synthesized and evaluated for its ability to inhibit epidermal growth factor receptor (EGFR), demonstrating promising results with an IC50 value of 0.016 µM against wild-type EGFR and notable activity against mutant forms .

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